molecular formula C18H25NO2 B1604292 Cyclohexyl 4-(morpholinomethyl)phenyl ketone CAS No. 898770-79-1

Cyclohexyl 4-(morpholinomethyl)phenyl ketone

Cat. No.: B1604292
CAS No.: 898770-79-1
M. Wt: 287.4 g/mol
InChI Key: KNYGNPABHZDUTQ-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(morpholinomethyl)phenyl ketone is a chemical compound with the molecular formula C18H25NO2. It is known for its unique structure, which includes a cyclohexyl group, a morpholinomethyl group, and a phenyl ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(morpholinomethyl)phenyl ketone typically involves the reaction of cyclohexanone with 4-(morpholinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(morpholinomethyl)phenyl ketone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound, such as the ketone and morpholinomethyl groups .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group results in the formation of a carboxylic acid, while reduction leads to the formation of an alcohol. Substitution reactions can yield a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Cyclohexyl 4-(morpholinomethyl)phenyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. These interactions can modulate cellular processes and biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Cyclohexyl 4-(morpholinomethyl)phenyl ketone can be compared to other similar compounds, such as:

    Cyclohexyl 4-(piperidinylmethyl)phenyl ketone: This compound has a piperidinylmethyl group instead of a morpholinomethyl group, which can result in different chemical and biological properties.

    Cyclohexyl 4-(morpholinomethyl)benzaldehyde: This compound lacks the ketone group, which can affect its reactivity and applications.

    Cyclohexyl 4-(morpholinomethyl)phenyl alcohol:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

cyclohexyl-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h6-9,16H,1-5,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGNPABHZDUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642665
Record name Cyclohexyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-79-1
Record name Cyclohexyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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